molecular formula C10H15NO B1304173 2-(2,4-Dimethylphenoxy)ethanamine CAS No. 50912-65-7

2-(2,4-Dimethylphenoxy)ethanamine

Cat. No.: B1304173
CAS No.: 50912-65-7
M. Wt: 165.23 g/mol
InChI Key: WTMWXJLUFMRFBV-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenoxy)ethanamine is an organic compound with the molecular formula C10H15NO It is a derivative of phenoxyethanamine, where the phenyl ring is substituted with two methyl groups at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dimethylphenoxy)ethanamine typically involves the reaction of 2,4-dimethylphenol with ethylene oxide to form 2-(2,4-dimethylphenoxy)ethanol. This intermediate is then converted to the ethanamine derivative through a reaction with ammonia or an amine source under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of catalysts to enhance reaction rates.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanamine group to an ethylamine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of 2-(2,4-dimethylphenoxy)acetaldehyde or 2-(2,4-dimethylphenoxy)acetic acid.

    Reduction: Formation of 2-(2,4-dimethylphenoxy)ethylamine.

    Substitution: Various substituted ethanamine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,4-Dimethylphenoxy)ethanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylphenoxy)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 2-(2,6-Dimethylphenoxy)ethanamine
  • 2-(4-Methylphenoxy)ethanamine
  • 2-(2,5-Dimethylphenoxy)ethanamine

Comparison: 2-(2,4-Dimethylphenoxy)ethanamine is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific research and industrial applications.

Properties

IUPAC Name

2-(2,4-dimethylphenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8-3-4-10(9(2)7-8)12-6-5-11/h3-4,7H,5-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTMWXJLUFMRFBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50912-65-7
Record name 2-(2,4-Dimethylphenoxy)ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50912-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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